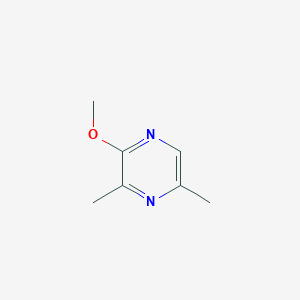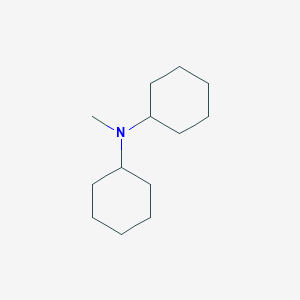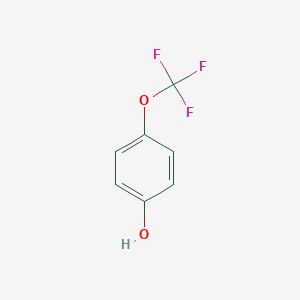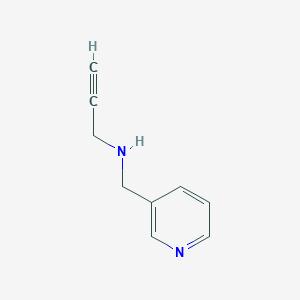
N-(Pyridin-3-ylmethyl)prop-2-yn-1-amin
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid . This compound is of interest due to its unique structure, which includes a pyridine ring and a propynylamine group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: Research into the compound’s medicinal properties includes its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine can be achieved through several methods. One practical approach involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This method is efficient, mild, and practical for the stereospecific synthesis of various derivatives.
Industrial Production Methods
Industrial production of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and the nature of its derivatives. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(pyridin-3-ylmethyl)prop-2-yn-1-amine include:
- N-(pyridin-2-ylmethyl)prop-2-yn-1-amine
- N-(pyridin-4-ylmethyl)prop-2-yn-1-amine
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a propynylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKRXFQDBKTGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



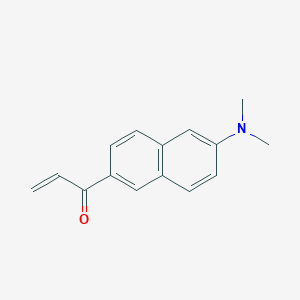
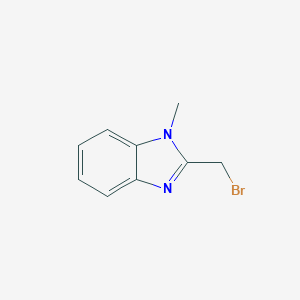
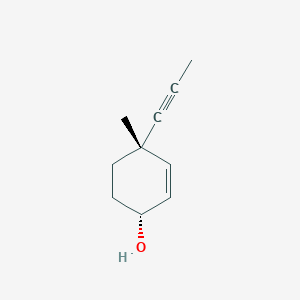
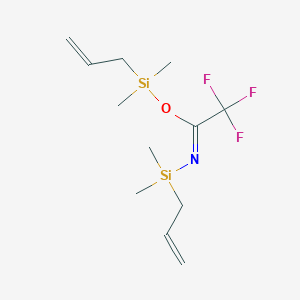
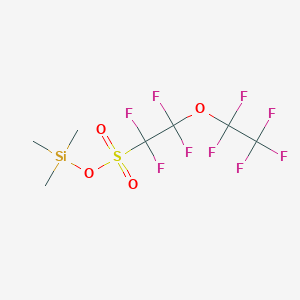
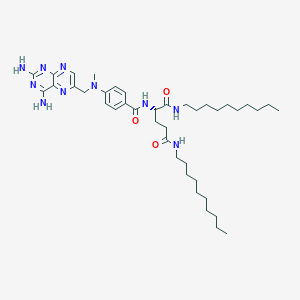
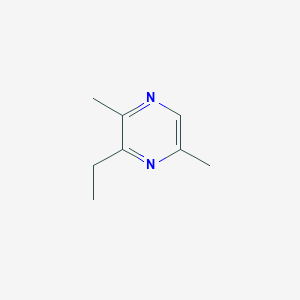

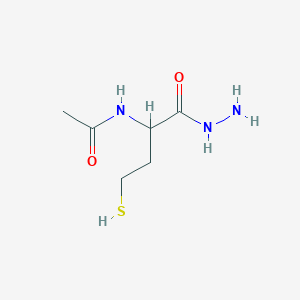
![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)
